N-Palmitoyl Taurine

Overview

Description

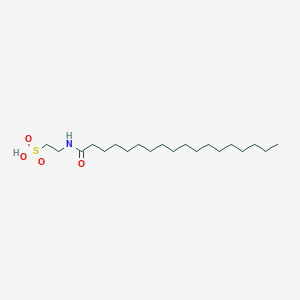

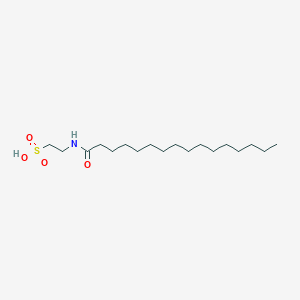

These compounds contain a fatty acid moiety linked to an amine group through an ester linkage . N-Palmitoyl Taurine is an amino-acyl endocannabinoid isolated from rat brain during lipidomics profiling . It is a prominent amino-acyl endocannabinoid with both hydrophilic and lipophilic properties, making it an amphiphilic molecule .

Scientific Research Applications

N-Palmitoyl Taurine has a wide range of scientific research applications:

Mechanism of Action

N-Palmitoyl Taurine exerts its effects through several mechanisms:

Anti-inflammatory and Analgesic Effects: The compound down-regulates mast-cell degranulation, reducing inflammation and pain.

Neuroprotective Effects: It enhances the activity of antioxidant enzymes and modulates oxidative stress, providing protection against neurotoxicity.

Molecular Targets and Pathways: this compound interacts with various molecular targets, including the cAMP/PKA pathway and adenylate cyclase inhibition.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

N-Palmitoyl Taurine is considered to be a part of the endocannabinoid system, which plays an important role in regulating stress response . It is involved in biochemical reactions with various enzymes, proteins, and other biomolecules.

Cellular Effects

It has been associated with response to a water avoidance stress mouse model . It is believed to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Transport and Distribution

It is known to be a very hydrophobic molecule, which suggests it may interact with certain transporters or binding proteins .

Subcellular Localization

It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Palmitoyl Taurine can be synthesized through the reaction of palmitic acid with taurine. The reaction typically involves the activation of palmitic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. Techniques such as recrystallization and chromatography are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions: N-Palmitoyl Taurine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxylamine or hydrazine can be used under mild conditions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Comparison with Similar Compounds

N-Palmitoyl Taurine is unique due to its amphiphilic nature and ability to form micelles. Similar compounds include:

- N-arachidonoyl dopamine (NADA)

- N-arachidonoyl serine (ARA-S)

- Palmitoylethanolamide (PEA)

These compounds share structural similarities but differ in their specific fatty acid moieties and biological activities .

This compound stands out for its dual hydrophilic and lipophilic properties, making it particularly useful in surfactant chemistry and materials science .

properties

IUPAC Name |

2-(hexadecanoylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDJCYFKKSLKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561075 | |

| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83982-06-3 | |

| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Palmitoyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A1: The research suggests that the free hydroxyl group in the head region of ethanolamides like PEA and SEA plays a crucial role in their procoagulant activity [, ]. While the exact mechanism remains unclear, this hydroxyl group might be involved in binding interactions with targets within the coagulation cascade, ultimately leading to enhanced thrombin generation. N-Palmitoyl Taurine, lacking this hydroxyl group, might not engage in these critical interactions, explaining its limited impact on thrombin generation. Further research is needed to elucidate the specific molecular interactions responsible for this observed difference in activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)